chemical structure and physical properties of 5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid
chemical structure and physical properties of 5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid
An In-depth Technical Guide to 5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and predicted spectroscopic characteristics. Furthermore, it explores the potential applications of this compound based on the well-documented biological and material properties of related thiophene derivatives. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.
Introduction: The Thiophene Scaffold in Modern Chemistry
The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its structural similarity to a phenyl ring, yet with distinct electronic properties imparted by the sulfur heteroatom, allows it to serve as a versatile bioisostere, often leading to enhanced pharmacological activity and improved pharmacokinetic profiles.[1][2] Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[3][4][5][6] In materials science, the thiophene core is a fundamental building block for conductive polymers and organic electronics. The title compound, 5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid, combines the thiophene-2-carboxylic acid moiety with a methoxyphenoxy group, suggesting potential for unique biological interactions and material characteristics.
Chemical Structure and Physicochemical Properties
The chemical structure of 5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid incorporates a 2,5-disubstituted thiophene ring. The carboxylic acid at the 2-position provides a handle for further chemical modifications, such as amide or ester formation, while the (2-methoxyphenoxy)methyl group at the 5-position introduces a flexible ether linkage and an additional aromatic system.
Table 1: Physicochemical Properties of 5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid
| Property | Value | Source |
| CAS Number | 934080-88-3 | BLDpharm |
| Molecular Formula | C₁₃H₁₂O₄S | BLDpharm |
| Molecular Weight | 264.30 g/mol | BLDpharm |
| Predicted XlogP | 2.5 | PubChem |
| Predicted Hydrogen Bond Donors | 1 | PubChem |
| Predicted Hydrogen Bond Acceptors | 4 | PubChem |
| Predicted Rotatable Bond Count | 4 | PubChem |
| Appearance | Off-white to light yellow solid (Predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water (Predicted) | - |
Proposed Synthetic Pathway and Experimental Protocol
A plausible and efficient synthesis of 5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid can be envisioned through a two-step process starting from commercially available methyl 5-(chloromethyl)thiophene-2-carboxylate.[7] This strategy involves a Williamson ether synthesis followed by ester hydrolysis.
Caption: Proposed two-step synthesis of the title compound.
Step 1: Williamson Ether Synthesis of Methyl 5-[(2-methoxyphenoxy)methyl]thiophene-2-carboxylate
The Williamson ether synthesis is a classic and reliable method for forming ether linkages, proceeding via an S(_N)2 mechanism between an alkoxide and a primary alkyl halide.[8][9] In this step, the phenoxide of guaiacol (2-methoxyphenol) acts as the nucleophile, displacing the chloride from methyl 5-(chloromethyl)thiophene-2-carboxylate.
Protocol:
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To a stirred solution of guaiacol (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add a solution of methyl 5-(chloromethyl)thiophene-2-carboxylate (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.[7]
-
Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure methyl 5-[(2-methoxyphenoxy)methyl]thiophene-2-carboxylate.
Step 2: Hydrolysis of Methyl 5-[(2-methoxyphenoxy)methyl]thiophene-2-carboxylate
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis is a standard and generally high-yielding procedure.[10]
Protocol:
-
Dissolve the purified methyl 5-[(2-methoxyphenoxy)methyl]thiophene-2-carboxylate from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide or sodium hydroxide (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature, monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a dilute acid (e.g., 1 M HCl).
-
The product, 5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Predicted Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts/Frequencies |
| ¹H NMR | δ ~10-12 ppm (s, 1H, COOH), δ 7.6-7.8 ppm (d, 1H, thiophene-H), δ 6.8-7.2 ppm (m, 5H, aromatic-H and thiophene-H), δ 5.3-5.5 ppm (s, 2H, -O-CH₂-), δ 3.8-3.9 ppm (s, 3H, -OCH₃) |
| ¹³C NMR | δ ~165-170 ppm (C=O), δ ~140-160 ppm (aromatic C-O and thiophene C-S), δ ~110-135 ppm (aromatic and thiophene C-H), δ ~65-70 ppm (-O-CH₂-), δ ~55-60 ppm (-OCH₃) |
| IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1680-1710 (strong, C=O stretch of carboxylic acid), ~1500-1600 (aromatic C=C stretch), ~1200-1250 (C-O-C stretch of ether) |
| Mass Spec (m/z) | 264.04 (M⁺), with characteristic fragmentation patterns including loss of COOH and cleavage of the ether linkage. |
Potential Applications in Research and Development
The structural motifs within 5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid suggest several potential areas of application for researchers in drug discovery and materials science.
Caption: Potential applications of the title compound.
Medicinal Chemistry
-
Anti-inflammatory Agents: Many thiophene-2-carboxylic acid derivatives, such as suprofen and tiaprofenic acid, are known non-steroidal anti-inflammatory drugs (NSAIDs).[1] The title compound could be explored for similar activities.
-
Antimicrobial and Antifungal Agents: The thiophene nucleus is present in several antimicrobial and antifungal drugs.[4][6] The unique combination of the thiophene and methoxyphenoxy moieties could lead to novel antimicrobial properties.
-
Anticancer Agents: Thiophene derivatives have been investigated as potential anticancer agents, acting through various mechanisms.[3][5] The title compound can serve as a scaffold for the synthesis of new analogues for anticancer screening.
Materials Science
-
Organic Electronics: The electron-rich thiophene ring is a key component in organic semiconductors and conductive polymers.[1] The presence of the ether linkage and the methoxy group can influence the solubility and processing properties of potential polymeric materials derived from this molecule.
Conclusion
5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid is a compound with significant potential in both medicinal chemistry and materials science. This technical guide has provided a detailed overview of its chemical structure, a plausible synthetic route with a robust experimental protocol, and predicted spectroscopic data to aid in its characterization. The exploration of its potential applications, grounded in the established utility of the thiophene scaffold, opens up new avenues for research and development. This document serves as a foundational resource for scientists looking to synthesize and investigate this promising molecule.
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